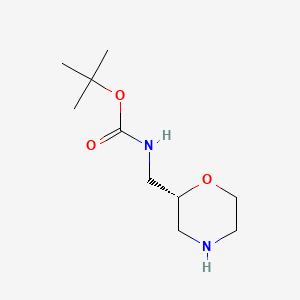

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJNCQAADULQE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654832 | |

| Record name | tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186202-57-3 | |

| Record name | tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-N-Boc-aminomethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a morpholine ring, a common scaffold in drug discovery, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group allows for selective chemical modifications at other positions of a molecule by rendering the primary amine temporarily unreactive. The specific (R)-stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

This document provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the corresponding (S)-enantiomer and the racemic mixture are included for completeness, as they share identical non-chiral properties.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate | Adapted from[1] |

| CAS Number | 186202-57-3 ((R)-enantiomer) 875551-59-0 ((S)-enantiomer) 173341-02-1 (racemate) | [2],[1],[3] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][3][4] |

| Molecular Weight | 216.28 g/mol | [1][3][4][5] |

| Physical Form | Solid | |

| Purity | ≥97% (typical) | |

| Boiling Point | No data available | [3] |

| Topological Polar Surface Area | 59.6 Ų | [1][5] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. May also be stored at room temperature, protected from light. | [3] |

Spectroscopic Data

While specific experimental data for the (R)-enantiomer is not widely published, the following predicted ¹H NMR data for the (S)-enantiomer in CDCl₃ is representative and should be virtually identical for the (R)-enantiomer.

-

¹H NMR (CDCl₃, predicted) : δ 1.44 (s, 9H), 2.50-2.65 (m, 1H), 2.70-2.95 (m, 3H), 2.95-3.10 (m, 1H), 3.45-3.70 (m, 2H), 3.80-3.90 (m, 1H), 4.88 (br s, 1H).[6]

Experimental Protocols and Applications

This compound is primarily used as a protected chiral amine for further synthetic elaboration. The two most critical reactions involving this compound are its synthesis and the subsequent deprotection of the Boc group.

General Synthesis Protocol

Reaction: Protection of (R)-morpholin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O).

Methodology:

-

Dissolution: Dissolve (R)-morpholin-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution to act as a proton scavenger.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Synthesis: Boc Deprotection

The primary utility of this compound is to introduce the (R)-morpholin-2-ylmethylamine moiety into a target molecule. This is achieved by removing the Boc protecting group under acidic conditions to liberate the free amine, which can then participate in subsequent reactions like amide bond formation or reductive amination.

Reaction: Acid-catalyzed removal of the Boc protecting group.

Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent. For trifluoroacetic acid (TFA), dichloromethane (DCM) is commonly used. For HCl, solvents like dioxane, methanol, or ethyl acetate are preferred.

-

Acid Addition:

-

TFA Method: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0°C.

-

HCl Method: Bubble HCl gas through the solution or add a pre-made solution of HCl in dioxane (e.g., 4M).

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). If the free amine is required, a basic workup can be performed, followed by extraction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not universally available, data from the (S)-enantiomer and related carbamate compounds provide essential safety guidance.

-

Hazard Statements: The (S)-enantiomer is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8]

References

- 1. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 186202-57-3 [smolecule.com]

- 3. 173341-02-1|tert-Butyl (morpholin-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. tert-butyl N-(2-methylmorpholin-2-yl)carbamate | C10H20N2O3 | CID 174425704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 875551-59-0 - iChemical [ichemical.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Solubility of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on qualitative solubility assessments, general principles, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a chiral organic compound featuring a morpholine ring, a carbamate group, and a tert-butyl protecting group. Its structure, possessing both polar (amine, carbamate) and non-polar (tert-butyl, methylene groups) functionalities, suggests a varied solubility profile in organic solvents. Understanding its solubility is crucial for its use in synthetic chemistry, particularly in purification, reaction solvent selection, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The morpholine nitrogen and carbamate group can hydrogen bond with the solvent. |

| Polar Aprotic | Dichloromethane (DCM) | High | The polar nature of the C-Cl bonds can interact with the polar groups of the solute. |

| Ethyl Acetate | Moderate to High | Acts as a good hydrogen bond acceptor and has moderate polarity. | |

| Acetone | High | The ketone group is a good hydrogen bond acceptor. | |

| Acetonitrile (ACN) | Moderate | Less polar than other aprotic solvents, but should still solvate the molecule. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, effective for dissolving many organic molecules. | |

| Non-Polar | Hexanes, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in alkanes. |

| Toluene | Low to Moderate | The aromatic ring provides some non-polar character, but may not be sufficient. | |

| Ethers | Diethyl Ether | Low to Moderate | Less polar than other oxygenated solvents, may have limited solvating power. |

| Tetrahydrofuran (THF) | Moderate to High | More polar than diethyl ether and a good solvent for many carbamates. |

Experimental Protocol for Solubility Determination

A general and reliable method for determining the solubility of a solid organic compound in a given solvent at a specific temperature is the shake-flask method.[1] This can be followed by a qualitative assessment or a more rigorous quantitative analysis.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, dichloromethane, ethyl acetate, hexanes)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer or shaker

-

Water bath (for temperature control, if required)

-

Analytical balance

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, pre-weighed amount (e.g., 25 mg) of the compound into a test tube.[2]

-

Add a measured volume (e.g., 0.75 mL) of the chosen solvent in small portions.[2]

-

After each addition, cap the test tube and shake it vigorously for 60 seconds.[2][3]

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.[3]

-

Record the observations for each solvent.

-

-

Semi-Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[1]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Visualization of Experimental Workflow

The logical flow of a solubility determination experiment can be visualized to provide a clear and concise understanding of the process.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure allows for informed predictions of its solubility behavior in common organic solvents. It is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. For precise applications, it is recommended that researchers determine the solubility experimentally using standardized protocols such as the shake-flask method outlined in this guide. This will ensure accurate and reproducible results for any subsequent synthetic or formulation work.

References

Spectroscopic Data of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.88 | d | 11.0 | 1H | morpholine-H |

| 3.79 | d | 11.5 | 1H | morpholine-H |

| 3.65 - 3.55 | m | 1H | morpholine-H | |

| 3.16 - 3.03 | m | 2H | CH₂-N(Boc) | |

| 2.85 | dd | 11.5, 3.0 | 1H | morpholine-H |

| 2.65 | t | 11.0 | 1H | morpholine-H |

| 1.44 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C=O (carbamate) |

| 79.2 | C (CH₃)₃ |

| 72.8 | morpholine-CH |

| 67.1 | morpholine-CH₂ |

| 46.8 | C H₂-N(Boc) |

| 44.0 | morpholine-CH₂ |

| 28.4 | C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3345 | N-H stretch (carbamate) |

| 2975, 2855 | C-H stretch (aliphatic) |

| 1690 | C=O stretch (carbamate) |

| 1520 | N-H bend (carbamate) |

| 1170 | C-O stretch |

Sample Preparation: Thin Film

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 217.1547 | 217.1545 |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

Temperature: 298 K.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using standard NMR software. A line broadening factor of 0.3 Hz was applied to the ¹H NMR FID, and 1.0 Hz to the ¹³C NMR FID before Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat compound was prepared on a potassium bromide (KBr) salt plate.

Instrumentation: The FT-IR spectrum was recorded on a standard FT-IR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mode: Transmittance.

Data Processing: A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL. This stock solution was further diluted to approximately 10 µg/mL for analysis.[1]

Instrumentation: High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Processing: The data was processed using the instrument's software to calculate the exact mass of the protonated molecular ion ([M+H]⁺).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate from R-morpholin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate from (R)-morpholin-2-ylmethanamine. The core of this synthesis is the protection of the primary amine group using di-tert-butyl dicarbonate (Boc₂O), a standard procedure in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2][3] This guide outlines a representative experimental protocol, summarizes expected quantitative data based on analogous reactions, and provides visualizations of the synthetic workflow and reaction mechanism. Chiral morpholine derivatives are significant structural motifs in a variety of biologically active compounds and are utilized as building blocks in medicinal chemistry.[4][5][6]

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound is a key step in the elaboration of the (R)-morpholin-2-ylmethanamine scaffold, a valuable building block for the development of novel therapeutic agents. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][7][8] This guide details the N-Boc protection of (R)-morpholin-2-ylmethanamine, a straightforward and high-yielding transformation.

Synthetic Pathway

The synthesis involves the reaction of (R)-morpholin-2-ylmethanamine with di-tert-butyl dicarbonate in the presence of a suitable base.

Reaction Scheme:

Experimental Protocol

Materials:

-

(R)-morpholin-2-ylmethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (R)-morpholin-2-ylmethanamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask is added a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents). The mixture is stirred at room temperature until all solids are dissolved.

-

Addition of Boc₂O: A solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM is added dropwise to the stirred solution of the amine at 0 °C (ice bath).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, N-Boc protection of primary amines typically proceeds with high yields. The following table provides representative data for analogous mono-Boc protection of diamines.[10][11][12]

| Substrate | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O | Methanol | 1 h | 66 | >99 | [10] |

| Ethylenediamine | HCl, Boc₂O | Methanol/Water | 1 h | 87 | >97 | [11][12] |

| Piperazine | Boc₂O | Methanol | - | 45 (mono-protected) | - |

Characterization Data

Detailed spectroscopic data for the target molecule is not available in the searched literature. The following represents expected characterization data based on the structure and data from analogous compounds.[13][14][15][16][17][18][19][20]

¹H NMR (Proton Nuclear Magnetic Resonance):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -C(H ₃)₃ (Boc) | ~1.4 | s (singlet) |

| Morpholine ring protons | 2.5 - 4.0 | m (multiplet) |

| -CH ₂-NHBoc | ~3.1 - 3.3 | m (multiplet) |

| NH (carbamate) | ~5.0 | br s (broad singlet) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Expected Chemical Shift (ppm) |

| -C (CH₃)₃ (Boc) | ~28 |

| -C(C H₃)₃ (Boc) | ~80 |

| Morpholine ring carbons | 45 - 75 |

| -C H₂-NHBoc | ~40 |

| C =O (carbamate) | ~156 |

Mass Spectrometry (MS):

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][15][17][20]

| Ion | Expected m/z |

| [M+H]⁺ | 217.15 |

| [M-C₄H₈+H]⁺ | 161.10 |

| [M-Boc+H]⁺ | 117.09 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: N-Boc Protection

The following diagram illustrates the mechanism of the base-catalyzed N-Boc protection of the primary amine.

Caption: Mechanism of the N-Boc protection of a primary amine.

Conclusion

The synthesis of this compound is a fundamental transformation that provides a key building block for drug discovery and development. The N-Boc protection of (R)-morpholin-2-ylmethanamine is an efficient and high-yielding reaction that can be readily performed in a standard laboratory setting. This guide provides a comprehensive overview of the synthetic process, including a detailed experimental protocol, expected data, and visualizations to aid researchers in their synthetic endeavors.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 16. rsc.org [rsc.org]

- 17. acdlabs.com [acdlabs.com]

- 18. mdpi.com [mdpi.com]

- 19. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Chiral Synthesis Strategies for Substituted Morpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a wide array of clinically significant molecules. The precise stereochemical arrangement of substituents on the morpholine ring is often critical for biological activity, making the development of robust and efficient chiral synthesis strategies a paramount concern for drug discovery and development. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of substituted morpholine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The synthesis of chiral morpholine derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity. These include catalytic asymmetric hydrogenation, diastereoselective cyclization reactions, tandem catalytic processes, and the use of chiral precursors.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation has emerged as a highly effective and atom-economical method for the synthesis of 2- and 3-substituted chiral morpholines. This approach typically involves the enantioselective reduction of a prochiral dehydromorpholine precursor using a chiral metal catalyst. Rhodium complexes with chiral bisphosphine ligands, such as SKP, have demonstrated exceptional performance, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee.[1][2][3][4][5] This method is particularly attractive due to its high efficiency and the ability to generate the desired stereocenter after the construction of the morpholine ring.[1][5]

Diastereoselective Synthesis

Diastereoselective strategies are powerful tools for the construction of morpholines with multiple stereocenters. One notable one-pot method involves a sequential palladium(0)-catalyzed Tsuji-Trost allylation and iron(III)-catalyzed heterocyclization of vinyloxiranes and amino alcohols.[6][7][8] This approach provides access to a diverse range of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines with good to excellent diastereoselectivity.[6][7][8]

Another effective diastereoselective method utilizes an iron(III) catalyst to promote the cyclization of 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol.[9] This strategy allows for the synthesis of 2,6- and 3,5-disubstituted morpholines with a high degree of stereocontrol.[9] More recently, a photocatalytic, diastereoselective annulation strategy has been developed, offering a novel approach to complex morpholine scaffolds.[10]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A powerful one-pot tandem reaction that combines titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines.[3][11][12][13] This method proceeds with excellent enantiomeric excesses, typically greater than 95%, and demonstrates the efficiency of combining multiple catalytic cycles in a single operation.[11][13]

Synthesis from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the chiral pool, provides a reliable route to chiral morpholine derivatives. For instance, a palladium-catalyzed carboamination reaction of enantiopure amino alcohols can be employed to produce cis-3,5-disubstituted morpholines with high stereospecificity.[14] Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can yield highly substituted chiral morpholines.[15]

Organocatalytic Methods

Organocatalysis has emerged as a valuable tool in asymmetric synthesis, and its application to morpholine synthesis is a growing area of research. An organocatalytic enantioselective chlorocycloetherification reaction has been reported for the synthesis of chiral 2,2-disubstituted morpholines, demonstrating the potential of non-metallic catalysts in this field.[16]

Synthesis from Aziridines

A metal-free, one-pot strategy for the synthesis of 2- and 2,3-disubstituted morpholines has been developed using aziridines and halogenated alcohols.[17][18] This method proceeds via an SN2-type ring-opening of the aziridine followed by cyclization.[17]

Quantitative Data Summary

The following tables summarize the quantitative data for the key chiral synthesis strategies, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)2]BF4 / (R)-SKP | >99 | 92 | [3] |

| Various 2-substituted dehydromorpholines | bisphosphine-rhodium complex | Quantitative | up to 99 | [1][3] |

Table 2: Diastereoselective Synthesis of Substituted Morpholines

| Starting Materials | Catalyst System | Product Substitution | Yield (%) | dr (cis:trans) | Reference |

| Vinyloxiranes and amino-alcohols | Pd(PPh3)4 / FeCl3 | 2,6-, 2,5-, 2,3-disubstituted | Good to excellent | Good to excellent | [6] |

| 1,2-amino ethers/1,2-hydroxy amines with allylic alcohol | FeCl3 | 2,6- and 3,5-disubstituted | - | High | [9] |

Table 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Product Substitution | Yield (%) | ee (%) | Reference |

| Aminoalkyne substrates | Ti-catalyst / Ru-catalyst | 3-substituted | Good | >95 | [11][13] |

Case Studies: Synthesis of Chiral Morpholine-Containing Drugs

The strategic importance of chiral morpholine synthesis is underscored by its application in the production of several blockbuster drugs.

-

Linezolid: This oxazolidinone antibiotic, which contains a chiral morpholine moiety, is synthesized through various asymmetric routes, including those employing an asymmetric Henry reaction.[5][6][11][12]

-

Reboxetine: A selective norepinephrine reuptake inhibitor, the synthesis of the active (S,S)-enantiomer of reboxetine often involves the stereospecific construction of the 2-substituted morpholine core.[1][8][15]

-

Aprepitant: This NK1 receptor antagonist, used as an antiemetic, features a complex trisubstituted morpholine core. Its synthesis relies on highly diastereoselective transformations, including crystallization-induced diastereoselective transformations.[2][4][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[3]

Procedure:

-

In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

-

Transfer the substrate solution to the catalyst solution.

-

Transfer the resulting mixture to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

After releasing the pressure, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Characterization Data:

-

Yield: >99%

-

Enantiomeric Excess (ee): 92% (determined by chiral HPLC analysis)

-

¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.26 (m, 5H), 4.49 (dd, J = 10.8, 2.8 Hz, 1H), 4.05 (td, J = 11.2, 2.8 Hz, 1H), 3.84 (dt, J = 11.2, 3.6 Hz, 1H), 3.16 (d, J = 12.4 Hz, 1H), 3.01 (td, J = 12.0, 3.2 Hz, 1H), 2.83 (dd, J = 12.4, 10.8 Hz, 1H).[3]

Tandem Hydroamination-Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[3]

Procedure:

-

Hydroamination:

-

In a glovebox, charge a Schlenk tube with the aminoalkyne substrate (0.25 mmol) and a titanium catalyst (e.g., Ti(NMe2)2(dpma)) (5 mol %) in toluene (1.0 mL).

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature.

-

-

Asymmetric Transfer Hydrogenation:

-

Add a solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture from the hydroamination step.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Signaling Pathways and Biological Context

The biological activity of chiral morpholine derivatives is intimately linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][16][18][19][20][21] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[7][22]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Norepinephrine Transporter (NET) and Reboxetine

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[5][7][8][13][14][15][23][24][25] Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), exerts its antidepressant effects by blocking NET, leading to increased levels of norepinephrine in the synapse. The (S,S)-enantiomer of reboxetine is the more potent inhibitor.[24]

Caption: Mechanism of action of Reboxetine at the norepinephrine transporter.

NK1 Receptor Signaling and Aprepitant

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that is activated by the neuropeptide Substance P.[2][4][10][11][12][23] The Substance P/NK1 receptor system is involved in a variety of physiological processes, including emesis (vomiting), pain, and inflammation.[2][4][11][12][23] Aprepitant is a selective NK1 receptor antagonist that blocks the binding of Substance P, thereby preventing the downstream signaling that leads to emesis.[2][4][12]

Caption: NK1 receptor signaling pathway and the mechanism of action of Aprepitant.

Conclusion

The chiral synthesis of substituted morpholine derivatives is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The strategies outlined in this guide, from highly efficient catalytic asymmetric hydrogenations to complex diastereoselective cyclizations, provide a powerful toolkit for medicinal chemists. The ongoing development of novel catalytic systems and synthetic methodologies promises to further expand the accessibility and diversity of chiral morpholine-based compounds, paving the way for the discovery of new and improved therapeutics. A thorough understanding of the underlying biological pathways targeted by these molecules is essential for the rational design of the next generation of morpholine-containing drugs.

References

- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine synthesis [organic-chemistry.org]

- 15. banglajol.info [banglajol.info]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 18. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

- 19. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Boc-Protected Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the precise control of molecular architecture is paramount. Chiral amines are fundamental building blocks in a vast array of biologically active molecules, and their stereochemistry often dictates therapeutic efficacy. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for the manipulation of these crucial functional groups. This technical guide provides an in-depth exploration of Boc-protected chiral amines, detailing their synthesis, applications, and the experimental protocols that underpin their use in the laboratory.

Introduction to Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1][2] Its popularity stems from a combination of factors:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] This stability allows for selective chemical transformations on other parts of a molecule without disturbing the protected amine.[5]

-

Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This orthogonality makes it compatible with other protecting group strategies.[3]

-

Improved Solubility: The introduction of the bulky and lipophilic Boc group can enhance the solubility of intermediates in organic solvents, facilitating their purification and handling.[8]

The strategic use of Boc protection provides chemists with remarkable control over synthetic pathways, enabling the construction of complex chiral molecules with high precision.[5]

Synthesis of Boc-Protected Chiral Amines

The synthesis of enantiomerically pure Boc-protected amines is a critical endeavor in medicinal chemistry. Several powerful strategies have been developed to achieve this, often yielding products with high enantiomeric excess (ee).

Asymmetric Synthesis Methodologies

The enantioselective synthesis of chiral amines can be broadly categorized into several key approaches:

-

Asymmetric Hydrogenation: This atom-economical method involves the hydrogenation of prochiral precursors, such as N-Boc-protected enamides or β-amino ketones, using chiral transition metal catalysts (e.g., based on iridium or rhodium) to induce high enantioselectivity.[9]

-

Asymmetric Strecker Synthesis: A classic method for α-amino acid synthesis, the asymmetric variant utilizes a chiral catalyst or auxiliary to control the stereoselective addition of a cyanide source to an imine derived from an aldehyde and an amine.[9][10]

-

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a substrate. The auxiliary directs the stereochemistry of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.[9][10]

-

Catalytic Asymmetric Addition to Imines: The nucleophilic addition of various reagents to imines bearing an N-Boc group, catalyzed by chiral Lewis acids or organocatalysts, is a powerful method for constructing chiral amines.[11]

The following table summarizes the yields and enantiomeric excesses for selected asymmetric syntheses of Boc-protected chiral amines.

| Method | Substrate | Catalyst/Auxiliary | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | N-Boc-β-amino ketone | Chiral Iridium Complex | 95 | 98 | [9] |

| Asymmetric Strecker Synthesis | Benzaldehyde | Chiral Zirconium Catalyst | 91 | 92 | [9] |

| Asymmetric Mannich Reaction | N-Boc aldimine | Et₂Zn/(S,S)-linked-BINOL | Good | Good | [11] |

| C–H Alkylation | N-Boc-protected amine | Chiral Cobalt Porphyrin | 88 | 95 | [12] |

| Nickel-Catalyzed Coupling | Racemic NHP ester of a Boc-amino acid | NiBr₂·glyme / Chiral Diamine | Good | Good | [13] |

Applications in Drug Development

Boc-protected chiral amines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[5] Their ability to introduce specific stereocenters is crucial, as the biological activity of many drugs is dependent on their three-dimensional structure.[14]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain. The Boc group protects the α-amino group of the incoming amino acid during the coupling reaction and is then removed to allow for the next coupling step.[2]

-

Synthesis of Heterocyclic Compounds: Many biologically active molecules contain chiral nitrogen-containing heterocycles. Boc-protected chiral amines serve as key building blocks for the asymmetric synthesis of these complex scaffolds.[5]

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, Boc-protected amines are often incorporated into the synthesis of bifunctional linkers that connect a cytotoxic drug to a monoclonal antibody. The Boc group allows for controlled, sequential conjugation reactions.[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of chiral amines are essential for their successful application in synthesis.

General Procedure for Boc Protection of an Amine

This protocol describes a common method for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water, or a biphasic mixture)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base (1-1.5 equivalents).

-

Add Boc₂O (1.1-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.[6]

A catalyst-free method for N-tert-butyloxycarbonylation in water has also been reported, offering a greener alternative.[15]

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions using TFA.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 25-50% v/v) to the solution at room temperature.[16]

-

Stir the reaction mixture for 30 minutes to a few hours, monitoring the progress by TLC.[7]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate. The addition of scavengers can suppress this side reaction.[8]

Synthetic Pathways and Workflows

Visualizing the logical flow of synthetic strategies and experimental procedures can aid in their understanding and implementation.

Caption: General workflow for the Boc protection of a chiral amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.[9]

Conclusion

Boc-protected chiral amines are undeniably a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the introduction and manipulation of chiral amine functionalities. Their stability, coupled with the mild conditions required for their removal, has cemented their role in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of the principles of their synthesis and deprotection, as well as the various asymmetric methodologies for their preparation, is essential for researchers and scientists aiming to push the boundaries of drug discovery and development.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc Protected Compounds [bzchemicals.com]

- 3. mcours.net [mcours.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective methodologies using N -carbamoyl-imines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60321K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate CAS number 186202-57-3 properties

CAS Number: 186202-57-3

An In-depth Profile for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative with significant potential in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry, and a tert-butyloxycarbonyl (Boc) protecting group on the primary amine.[1] The presence of the chiral center and the versatile morpholine moiety makes it a valuable building block for the synthesis of complex molecular architectures.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 186202-57-3 | --- |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid or oil | Inferred from similar compounds |

| Purity | Typically ≥95% | Commercial supplier data |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | Inferred from structural properties |

| Storage Conditions | 2-8°C, under inert atmosphere | Commercial supplier recommendation |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

-

δ 4.90-5.10 (br s, 1H): NH of the carbamate.

-

δ 3.85-3.95 (m, 1H): CH of the morpholine ring adjacent to the oxygen.

-

δ 3.60-3.70 (m, 1H): CH of the morpholine ring adjacent to the oxygen.

-

δ 3.40-3.50 (m, 1H): CH₂ of the morpholine ring.

-

δ 3.10-3.30 (m, 2H): CH₂ attached to the carbamate nitrogen.

-

δ 2.60-2.80 (m, 2H): CH₂ of the morpholine ring adjacent to the nitrogen.

-

δ 1.45 (s, 9H): tert-butyl group of the Boc protector.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)morpholine with a tert-butyloxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Proposed Synthesis Pathway

The logical workflow for the synthesis is a standard Boc protection of a primary amine.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection

This protocol is a general procedure that can be adapted for the synthesis of the title compound.

-

Reaction Setup: To a solution of (R)-2-(aminomethyl)morpholine (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq.). Cool the mixture to 0°C in an ice bath.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

Chiral morpholine derivatives are considered privileged structures in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[2][3] The morpholine ring is a key component in a number of approved drugs.[4]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, its structural motifs suggest potential areas of application. The chiral morpholine scaffold can be utilized in the design of ligands for various receptors and enzymes in the central nervous system (CNS).[4] The Boc-protected amine allows for its use as a building block in peptide synthesis, where the morpholine moiety can introduce conformational constraints or act as a mimic of a dipeptide.[1]

The logical relationship of its structural features to its potential applications is outlined below.

Caption: Relationship between structure and use.

Safety and Handling

Based on safety data for similar carbamate compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable chiral building block for organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from its structural components and data on analogous compounds. Its potential for use in the development of novel therapeutics, particularly for CNS targets, and as a component in asymmetric synthesis and peptidomimetics, makes it a compound of significant interest to the research community.

References

- 1. Buy this compound | 186202-57-3 [smolecule.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a morpholine ring and a Boc-protected amine, makes it a valuable intermediate for the synthesis of complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, including reaction planning and stoichiometric calculations.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 186202-57-3 |

| Appearance | Not specified (often a solid or oil) |

| Purity | Typically ≥97% |

| Storage | Recommended storage at 2-8°C in a dry, dark place |

Physicochemical Properties and Safety Information

| Property | Information |

| Boiling Point | No data available |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261, P280, P305+P351+P338[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)morpholine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted reactions during subsequent synthetic steps.

Experimental Protocol: Boc Protection of (R)-2-(aminomethyl)morpholine

This protocol is a generalized procedure based on standard methods for the Boc protection of primary amines.

Materials:

-

(R)-2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

-

Dissolve (R)-2-(aminomethyl)morpholine (1.0 eq) in the chosen solvent and cool the solution in an ice bath (0°C).

-

Add the base (1.1-1.5 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product using column chromatography on silica gel if necessary.

Application in Synthetic Chemistry

This compound serves as a key chiral building block. The Boc-protected amine allows for modifications at other parts of the molecule or at the secondary amine of the morpholine ring. The Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization, such as amide bond formation or reductive amination.

This building block is particularly valuable in the construction of molecules where the stereochemistry of the morpholine moiety is crucial for biological activity. While specific examples of its incorporation into named drug candidates are not prevalent in publicly accessible literature, its utility is evident in its commercial availability as a building block for research and development.

General Synthetic Workflow

The following diagram illustrates a typical workflow where this compound is utilized as a synthetic intermediate.

Caption: General synthetic workflow using the title compound.

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), and characteristic multiplets for the protons on the morpholine ring and the methylene group adjacent to the carbamate.

-

¹³C NMR: Expected signals would include the quaternary and methyl carbons of the tert-butyl group, and the carbons of the morpholine ring and the methylene linker.

-

IR Spectroscopy: Key stretches would be observed for the N-H bond of the carbamate, the C=O of the carbamate, and C-O-C stretches of the morpholine ether.

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be expected at m/z 217.15.

References

Commercial Availability and Synthetic Methodologies of Enantiomerically Pure Morpholine Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, renowned for its favorable physicochemical properties that often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Enantiomerically pure morpholine building blocks are of particular importance as the stereochemistry of a drug molecule is critical to its biological activity and safety. This technical guide provides an in-depth overview of the commercial availability of key enantiopure morpholine derivatives and details established experimental protocols for their synthesis.

Commercially Available Enantiomerically Pure Morpholine Building Blocks

A variety of enantiomerically pure morpholine building blocks are commercially available from various suppliers. The following tables summarize the availability, purity, and pricing of two common examples: (S)-3-Methylmorpholine and (R)-2-Methylmorpholine. This data is intended to provide researchers with a snapshot of the current market and may be subject to change.

Table 1: Commercial Availability of (S)-3-Methylmorpholine

| Supplier | Product Code/CAS Number | Purity | Price (USD) |

| Sigma-Aldrich | SY3390512861 / 350595-57-2 | 95% | $18.40 (1 g), $23.00 (5 g), $34.50 (10 g)[2] |

| ChemUniverse | P59147 / 350595-57-2 | 98% | $43.00 (1 g), $89.00 (5 g), $134.00 (10 g)[3] |

| ChemicalBook | CB7781119 / 350595-57-2 | 95%-98% | $5.00 - $100.00 / kg (bulk)[4] |

| ChemScene | CS-M0392 / 350595-57-2 | ≥96% | Contact for pricing |

| Pharmaffiliates | PA2704495 / 350595-57-2 | High Purity | Contact for pricing[5] |

Table 2: Commercial Availability of (R)-2-Methylmorpholine

| Supplier | Product Code/CAS Number | Purity | Price (USD) |

| Advanced ChemBlocks | B-1063 / 790184-33-7 | 95% | $25 (500 mg), $230 (5 g), $930 (25 g)[6] |

| Sigma-Aldrich | CDS022716 / 27550-90-9 (racemate) | Not specified for enantiomer | Contact for pricing[7] |

| ChemicalBook | - / 790184-33-7 | Not specified | Contact for pricing[8] |

Key Experimental Protocols for the Synthesis of Enantiomerically Pure Morpholines

The synthesis of enantiomerically pure morpholines can be achieved through various strategies, including chiral resolution, asymmetric synthesis, and transformations from the chiral pool. Below are detailed methodologies for key synthetic approaches.

Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate via Resolution and Grignard Reaction

This protocol describes a commercial synthesis for a key pharmaceutical intermediate.[9]

Step 1: Resolution of Morpholine Amide Intermediate

A detailed procedure for the resolution step to obtain the S-morpholino stereocenter is proprietary to the developing company. However, it is stated to yield the desired enantiomer in 35% yield.[9] This typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Step 2: Grignard Reaction

-

Materials: (S)-4-Benzyl-2-carbamoylmorpholine, 4-bromotetrahydropyran, Magnesium turnings, Iodine (I₂), Diisobutylaluminium hydride (DIBAL-H), Tetrahydrofuran (THF), Methanesulfonic acid.

-

Procedure:

-

Activate magnesium turnings in dry THF with a crystal of iodine and a catalytic amount of DIBAL-H.

-

Add a solution of 4-bromotetrahydropyran in THF dropwise to the activated magnesium to form the Grignard reagent. The reaction progress can be monitored by calorimetry.

-

Cool the Grignard reagent solution to 0°C.

-

Add a solution of (S)-4-Benzyl-2-carbamoylmorpholine in THF dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified product in a suitable solvent (e.g., isopropanol) and treat with one equivalent of methanesulfonic acid to precipitate the mesylate salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate in 89% yield.[9]

-

Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols

This method provides access to highly substituted chiral morpholines.

-

Materials: Optically pure N-allyl-β-aminoalcohol, Bromine (Br₂), Dichloromethane (DCM), Saturated aqueous sodium carbonate solution.

-

Procedure:

-

Dissolve the optically pure N-allyl-β-aminoalcohol in dichloromethane and cool the solution to -78°C.

-

Add a 10% (w/v) solution of bromine in dichloromethane dropwise over 5 minutes.

-

After the addition is complete, remove the cooling bath and immediately quench the reaction with a saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the chiral morpholine derivative. The reaction can yield single diastereomers with high conversion rates depending on the substrate and reaction time.

-

Organocatalytic Enantioselective Chlorocycloetherification of Alkenols

This protocol allows for the synthesis of morpholines containing a quaternary stereocenter.

-

Materials: Alkenol substrate, Cinchona alkaloid-derived phthalazine catalyst, Chlorinating agent (e.g., N-chlorosuccinimide - NCS), Solvent (e.g., toluene).

-

Procedure:

-

To a solution of the alkenol substrate in the chosen solvent, add the cinchona alkaloid-derived phthalazine catalyst (typically 5-10 mol%).

-

Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0°C or room temperature).

-

Stir the reaction mixture until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chlorinated 2,2-disubstituted morpholine in high yield and enantioselectivity.

-

Applications in Drug Discovery: Signaling Pathways and Workflows

Enantiomerically pure morpholine building blocks are pivotal in the development of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][10] Their incorporation can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

GPCR-Targeted Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of GPCR-targeted drugs, where chiral morpholine building blocks can be introduced during the lead optimization phase.

Caption: A simplified workflow for GPCR-targeted drug discovery.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and inhibitors of this pathway often incorporate morpholine moieties to enhance their properties. For instance, the morpholine group in the pan-PI3K inhibitor ZSTK474 is crucial for its activity.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a morpholine-containing drug.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (R)-2-Methylmorpholine 95% | CAS: 790184-33-7 | AChemBlock [achemblock.com]

- 7. 2-Methylmorpholine | Sigma-Aldrich [sigmaaldrich.com]

- 8. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]

- 9. figshare.com [figshare.com]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a valuable chiral building block in asymmetric synthesis, primarily utilized for the stereoselective preparation of complex morpholine derivatives. Its inherent chirality, derived from the (R)-configured stereocenter, makes it a critical starting material for the synthesis of enantiomerically pure pharmaceutical intermediates and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization of the morpholine nitrogen and can be readily removed under acidic conditions.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, with a focus on diastereoselective reactions to form substituted morpholine structures.

Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

A key application of chiral morpholine precursors, such as derivatives of this compound, is in the diastereoselective synthesis of 2,6-disubstituted morpholines. By leveraging the existing stereocenter at the C2 position, it is possible to control the stereochemistry of a newly introduced substituent at the C6 position through reactions like the oxa-Michael reaction. The diastereomeric ratio of the resulting cis and trans products can often be influenced by reaction conditions such as temperature.

Experimental Protocol: Diastereoselective Oxa-Michael Reaction

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted morpholine derivative, illustrating the principle of diastereoselective synthesis. This method is adapted from procedures for analogous chiral amino alcohols.

Objective: To synthesize a chiral 2,6-disubstituted morpholine via a diastereoselective oxa-Michael reaction.

Materials:

-

This compound derivative (as the aza-Michael precursor)

-

An α,β-unsaturated ester (e.g., methyl acrylate)

-

A suitable organic solvent (e.g., Tetrahydrofuran (THF))

-

A strong base (e.g., Sodium hydride (NaH))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the aza-Michael precursor: The secondary amine of the morpholine ring in this compound is first functionalized. This can be achieved through standard N-alkylation or N-arylation procedures.

-

Oxa-Michael Reaction:

-

To a solution of the N-substituted (R)-morpholin-2-ylmethyl)carbamate derivative in anhydrous THF at a controlled temperature (e.g., -78 °C or 25 °C), add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the resulting suspension for 30 minutes at the same temperature.

-

Slowly add the α,β-unsaturated ester (1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).